Fmoc-5-bromo-2-methoxy-D-phenylalanine
Overview
Description
Fmoc-5-bromo-2-methoxy-D-phenylalanine is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a methoxy group attached to the phenyl ring. The molecular formula of this compound is C25H22BrNO5, and it has a molecular weight of 496.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-bromo-2-methoxy-D-phenylalanine typically involves the protection of the amino group of 5-bromo-2-methoxy-D-phenylalanine with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane. The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-bromo-2-methoxy-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is commonly used in solid-phase peptide synthesis (SPPS).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used to replace the bromine atom.
Deprotection Reactions: A solution of 20% piperidine in N,N-dimethylformamide (DMF) is typically used for the removal of the Fmoc group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide would result in the formation of an azide derivative.
Deprotection Reactions: The removal of the Fmoc group yields the free amino acid, 5-bromo-2-methoxy-D-phenylalanine.
Scientific Research Applications
Fmoc-5-bromo-2-methoxy-D-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialized peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action of Fmoc-5-bromo-2-methoxy-D-phenylalanine involves its role as a protected amino acid in peptide synthesis The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Lacks the bromine and methoxy groups, making it less versatile in certain chemical reactions.
Fmoc-5-bromo-phenylalanine: Lacks the methoxy group, which can affect its reactivity and applications.
Fmoc-2-methoxy-phenylalanine: Lacks the bromine atom, which can limit its use in substitution reactions.
Uniqueness
Fmoc-5-bromo-2-methoxy-D-phenylalanine is unique due to the presence of both the bromine and methoxy groups, which provide additional sites for chemical modification and enhance its versatility in peptide synthesis and other applications.
Properties
IUPAC Name |
(2R)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKXJDEJNMZBK-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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